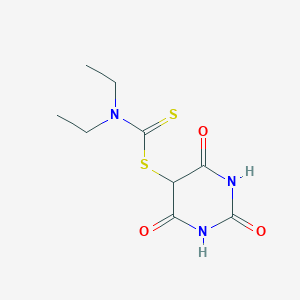![molecular formula C10H14N4O B232436 (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed as a cancer therapy. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied and has shown promising results in the treatment of various types of cancer.
作用機序
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one exerts its anti-tumor activity by inhibiting the activity of several receptor tyrosine kinases. By blocking the activity of these receptors, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can disrupt tumor angiogenesis, proliferation, and survival. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to induce apoptosis in tumor cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in tumor cells, inhibit angiogenesis, and reduce tumor growth. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have immunomodulatory effects, which can enhance the anti-tumor immune response.
実験室実験の利点と制限
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it easier to design experiments and interpret results. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies, providing a wealth of data on its efficacy and safety. However, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one also has some limitations, including its low solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one. One potential direction is to investigate its use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as breast cancer or lung cancer. In addition, further research is needed to better understand the mechanisms of resistance to (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one and to develop strategies to overcome this resistance.
Conclusion:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to disruption of tumor angiogenesis, proliferation, and survival. (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, further research is needed to explore its use in combination with other cancer therapies and in the treatment of other types of cancer.
合成法
The synthesis of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves several steps, starting from the condensation of 2-chloro-4,6-dimethylpyrimidine with 4-aminobut-2-enenitrile. This intermediate is then treated with N,N-dimethylformamide dimethylacetal to form the corresponding enamine, which is subsequently reacted with 4-chlorobutyronitrile to give the final product. The overall yield of this synthesis is around 25%.
科学的研究の応用
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.
特性
製品名 |
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
|---|---|
分子式 |
C10H14N4O |
分子量 |
206.24 g/mol |
IUPAC名 |
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
InChI |
InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5H,11H2,1-3H3,(H,12,13,14)/b9-5- |
InChIキー |
PXISSAFTUHECKQ-UITAMQMPSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)N/C(=C\C(=O)C)/N)C |
SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
